molecular formula C9H7Cl2NO B2752832 1,2-Dichloro-3-(2-isocyanatoethyl)benzene CAS No. 73075-66-8

1,2-Dichloro-3-(2-isocyanatoethyl)benzene

Cat. No.: B2752832
CAS No.: 73075-66-8
M. Wt: 216.06
InChI Key: DTRCRRCMRPREIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-3-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C9H7Cl2NO and a molecular weight of 216.07 g/mol . It is characterized by the presence of two chlorine atoms and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-(2-isocyanatoethyl)benzene typically involves the chlorination of 3-(2-isocyanatoethyl)benzene. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-(2-isocyanatoethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dichloro-3-(2-isocyanatoethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules through chemical reactions, aiding in the study of biological processes.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-(2-isocyanatoethyl)benzene involves its reactive functional groups. The isocyanate group can react with nucleophiles, forming covalent bonds with target molecules. This reactivity makes it useful in modifying other compounds and materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-(2-isocyanatoethyl)benzene
  • 1,3-Dichloro-2-(2-isocyanatoethyl)benzene
  • 1,4-Dichloro-2-(2-isocyanatoethyl)benzene

Uniqueness

1,2-Dichloro-3-(2-isocyanatoethyl)benzene is unique due to the specific positioning of the chlorine atoms and the isocyanate group on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

IUPAC Name

1,2-dichloro-3-(2-isocyanatoethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-8-3-1-2-7(9(8)11)4-5-12-6-13/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRCRRCMRPREIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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